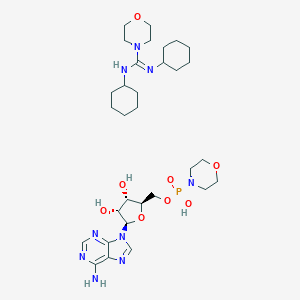

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

概要

説明

α-ケト-β-メチル吉草酸は、3-メチル-2-オキソ吉草酸としても知られており、α-ケト酸のクラスに属する有機化合物です。これは、分岐鎖アミノ酸であるイソロイシンの代謝産物であり、さまざまな代謝経路で重要な役割を果たします。 この化合物は、糖新生とケトゲン性があり、グルコースとケトン体に転換することができます .

2. 製法

合成ルートと反応条件: α-ケト-β-メチル吉草酸は、L-アミノ酸脱アミノ酵素を使用してL-イソロイシンの酵素的脱アミノ化によって合成することができます。 この酵素は、L-イソロイシンからアミノ基を除去する触媒作用を有し、α-ケト-β-メチル吉草酸を生成します .

工業的生産方法: 工業的な設定では、α-ケト-β-メチル吉草酸の生産は、プロテウス・ミラビリス由来の遺伝子組み換えされたL-アミノ酸脱アミノ酵素の使用を伴い、これは大腸菌で異種発現されます。酵素の触媒効率は、基質結合空洞と入り口トンネルを変更することによって向上します。 この方法は、高い収率と変換率を実現します .

準備方法

Synthetic Routes and Reaction Conditions: Alpha-Keto-Beta-Methylvaleric Acid can be synthesized through the enzymatic deamination of L-isoleucine using L-amino acid deaminase. This enzyme catalyzes the removal of the amino group from L-isoleucine, resulting in the formation of Alpha-Keto-Beta-Methylvaleric Acid .

Industrial Production Methods: In industrial settings, the production of Alpha-Keto-Beta-Methylvaleric Acid involves the use of engineered L-amino acid deaminase from Proteus mirabilis, which is heterologously expressed in Escherichia coli. The enzyme’s catalytic efficiency is enhanced by modifying its substrate-binding cavity and entrance tunnel. This method allows for high yields and conversion rates .

化学反応の分析

反応の種類: α-ケト-β-メチル吉草酸は、以下を含むさまざまな化学反応を受けます。

酸化: 対応する酸を形成するために酸化することができます。

還元: アルコールを形成するために還元することができます。

置換: 官能基が置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、酸、塩基。

主な生成物:

酸化: カルボン酸の生成。

還元: アルコールの生成。

置換: さまざまな置換誘導体の生成.

4. 科学研究における用途

α-ケト-β-メチル吉草酸は、科学研究でさまざまな用途があります。

科学的研究の応用

Enzymatic Reactions

Adenosine 5'-monophosphomorpholidate is primarily utilized as an activated nucleotide in enzymatic reactions. It serves as a substrate for enzymes that catalyze the transfer of phosphate groups to various biomolecules.

- Phosphocholination : The compound has been employed in studies focusing on the phosphocholination of proteins, particularly by the enzyme AnkX from Legionella pneumophila. This enzymatic process modifies proteins by adding a phosphocholine moiety, which is crucial for understanding protein interactions during bacterial infections .

Protein Functionalization

The ability to modify proteins selectively is essential for studying their functions and interactions. Adenosine 5'-monophosphomorpholidate has been used in innovative strategies for protein labeling.

- Site-specific Labeling : Research indicates that this compound can be used to label specific amino acid sequences within proteins, allowing for detailed studies of protein dynamics and interactions in cellular environments. This method enhances the ability to track and analyze proteins within complex biological systems .

Nucleotide Synthesis

Adenosine 5'-monophosphomorpholidate serves as an important intermediate in the synthesis of other nucleotides.

- Flavine Adenine Dinucleotide (FAD) : It is involved in the biosynthesis of FAD, a vital cofactor in various enzymatic reactions, particularly those related to redox processes within cells . The compound's structure facilitates its conversion into other nucleotides, thereby playing a crucial role in nucleotide metabolism.

Research and Development

The compound's utility extends into research applications where it aids in developing new biochemical assays and therapeutic strategies.

- Biochemical Assays : Its application in developing assays for detecting specific protein modifications or interactions is significant. For instance, it can be used to create fluorescently labeled derivatives that allow researchers to visualize protein dynamics in live cells .

Case Study 1: Protein Modification Using AnkX

In a study exploring the functionalization of Rab1b protein via AnkX-catalyzed phosphocholination, adenosine 5'-monophosphomorpholidate was used as a substrate to introduce modifications selectively. The results demonstrated how such modifications could influence protein interactions during bacterial infection processes .

Case Study 2: Synthesis of UDP Derivatives

Another application involved synthesizing uridine diphosphate derivatives using adenosine 5'-monophosphomorpholidate as a precursor. This process highlighted its versatility in generating nucleotide analogs that can be utilized in various biochemical pathways .

作用機序

α-ケト-β-メチル吉草酸は、代謝経路における役割を通じてその効果を発揮します。これは、クエン酸回路の中間体であるアセチルCoAとスクシニルCoAを生成するために代謝されます。 酵素複合体である分岐鎖α-ケト酸脱水素酵素は、この変換を触媒し、エネルギー産生とアミノ酸代謝において重要な役割を果たします .

類似化合物:

- α-ケトイソカプロン酸

- α-ケトイソ吉草酸

- α-ケトグルタル酸

比較:

- α-ケトイソカプロン酸: ロイシンから誘導され、主に筋肉の代謝に関与します。

- α-ケトイソ吉草酸: バリンから誘導され、エネルギー産生に関与します。

- α-ケトグルタル酸: クエン酸回路の中間体であり、アミノ酸代謝に関与します。

独自性: α-ケト-β-メチル吉草酸は、糖新生とケトゲン性の両方の役割を果たすため、代謝経路で多面的であるという点でユニークです .

類似化合物との比較

- Alpha-Ketoisocaproic Acid

- Alpha-Ketoisovaleric Acid

- Alpha-Ketoglutaric Acid

Comparison:

- Alpha-Ketoisocaproic Acid: Derived from leucine, primarily involved in muscle metabolism.

- Alpha-Ketoisovaleric Acid: Derived from valine, involved in energy production.

- Alpha-Ketoglutaric Acid: An intermediate in the citric acid cycle, involved in amino acid metabolism.

Uniqueness: Alpha-Keto-Beta-Methylvaleric Acid is unique due to its dual role as both glycogenic and ketogenic, making it versatile in metabolic pathways .

生物活性

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (CAS Number: 24558-92-7) is a nucleotide analog that has garnered interest due to its potential biological activities, particularly in the context of nucleic acid synthesis and enzyme inhibition. This compound is characterized by its complex molecular structure, which includes a morpholine moiety and a phosphomorpholidate group, contributing to its biochemical reactivity and interaction with various biological targets.

- Molecular Formula : CHNOP

- Molecular Weight : 709.77 g/mol

- Structure : The compound features a morpholine ring and a phosphoramide group, which are critical for its biological interactions.

Adenosine 5'-monophosphomorpholidate acts primarily as a substrate for various kinases and nucleotidyl transferases. Its structural similarity to adenosine triphosphate (ATP) allows it to participate in phosphorylation reactions, potentially leading to the activation or inhibition of downstream signaling pathways.

Biological Activity

-

Inhibition of Enzymes :

- Studies have shown that adenosine derivatives can inhibit enzymes involved in nucleotide metabolism. For instance, the compound has been evaluated for its inhibitory effects on purine biosynthesis pathways, particularly targeting enzymes like GARFTase, which is crucial for cell proliferation in cancer cells .

-

Cell Proliferation :

- In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, one study reported that at high concentrations, it achieved over 99% inhibition of colony formation in KB cells, indicating its potential as an anticancer agent .

- Reactivity with Nucleophiles :

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of adenosine analogs, including adenosine 5'-monophosphomorpholidate, and tested their effects on tumor cell lines. The results indicated that these compounds could effectively inhibit cell growth by interfering with nucleotide synthesis pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of PRMT5 (protein arginine methyltransferase 5) by adenosine analogs. The study found that certain modifications to the adenosine structure significantly improved potency against PRMT5, highlighting the importance of chemical structure in biological activity .

Data Table: Biological Activity Summary

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSFOCCDQZWOQI-HZGXGGOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N9O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648702 | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24558-92-7 | |

| Record name | Adenosine, 5′-(hydrogen P-4-morpholinylphosphonate), compd. with N,N′-dicyclohexyl-4-morpholinecarboximidamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24558-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。